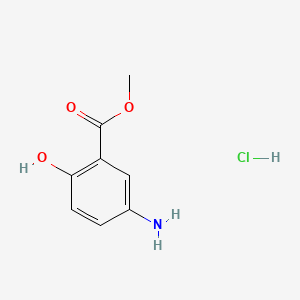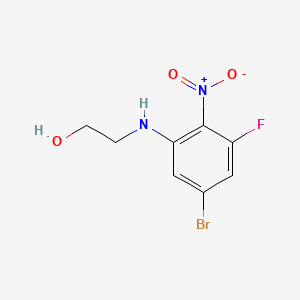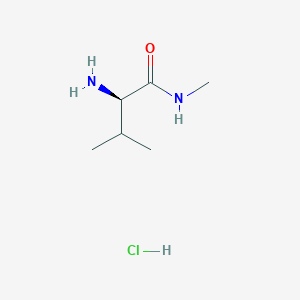![molecular formula C14H22N2O2 B13907517 (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a dimethylbutanamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzylamine and 3,3-dimethylbutanoic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the amino group of 3-methoxybenzylamine and the carboxyl group of 3,3-dimethylbutanoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and high yield while minimizing waste and reducing production costs.
化学反応の分析
Types of Reactions
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The amide group can be reduced to form an amine, which can further react with other electrophiles.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) are used under basic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides or secondary amines.
科学的研究の応用
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
類似化合物との比較
Similar Compounds
Methotrexate: A folic acid antagonist used in cancer therapy.
Aminopterin: A similar compound with potent anti-cancer properties.
Ethyl 3-(furan-2-yl)propionate: A compound with a different structure but similar synthetic applications.
Uniqueness
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and dimethylbutanamide moiety provide unique steric and electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)12(15)13(17)16-9-10-6-5-7-11(8-10)18-4/h5-8,12H,9,15H2,1-4H3,(H,16,17)/t12-/m1/s1 |
InChIキー |
MHDMTENDJQDREA-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC(=CC=C1)OC)N |
正規SMILES |
CC(C)(C)C(C(=O)NCC1=CC(=CC=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)


![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)

![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)
